

# Ampreloxetine's Engagement with the Norepinephrine Transporter: A Technical Overview

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## Compound of Interest

Compound Name: *Ampreloxetine*

Cat. No.: *B605500*

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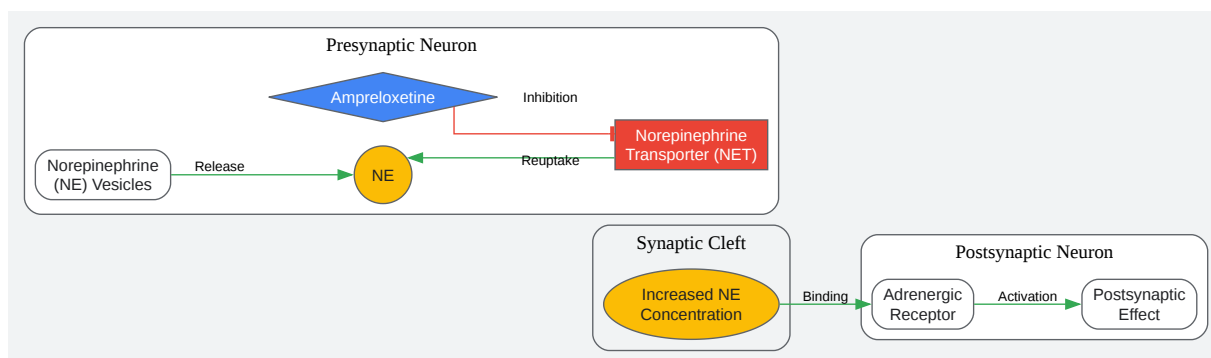
An In-depth Guide for Researchers and Drug Development Professionals

## Introduction

**Ampreloxetine** (formerly TD-9855) is a novel, selective norepinephrine reuptake inhibitor (NRI) under investigation for the treatment of symptomatic neurogenic orthostatic hypotension (nOH). [1][2] Its therapeutic rationale is centered on the potentiation of residual sympathetic tone by blocking the norepinephrine transporter (NET), thereby increasing synaptic norepinephrine levels.[1][3] This document provides a detailed technical guide on the quantitative assessment of **ampreloxetine**'s effect on NET occupancy, drawing from key preclinical and clinical studies.

## Core Mechanism of Action

**Ampreloxetine** functions by selectively binding to the norepinephrine transporter, inhibiting the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron.[3] This action leads to an increased concentration and prolonged effect of norepinephrine in the synapse, enhancing noradrenergic signaling.[3] In conditions like nOH, where there is impaired release of norepinephrine, **ampreloxetine**'s ability to amplify the effect of remaining norepinephrine can help to improve vascular tone and mitigate blood pressure drops upon standing.[3][4]



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Figure 1: Mechanism of Action of **Ampreloxetine** at the Noradrenergic Synapse.

## Quantitative Analysis of NET Occupancy

The relationship between **ampreloxetine** plasma concentration and brain NET occupancy has been quantified in humans using positron emission tomography (PET).

## In Vitro Binding Affinity

Preclinical studies have established the binding affinity of **ampreloxetine** for human and rat norepinephrine and serotonin transporters.

Transporter	Species	Ki (nM)
NET	Human	0.8
SERT	Human	8.0
NET	Rat	1.2
SERT	Rat	12.0

Table 1: In Vitro Binding  
Affinities (Ki) of Ampreloxadine.

## Human PET Study Data

A Phase 1, open-label, single-dose PET study was conducted in healthy male volunteers to evaluate NET and SERT occupancy.

Oral Dose (mg)	Ampreloxadine Plasma Concentration (ng/mL)	Mean NET Occupancy (%)	Mean SERT Occupancy (%)
4	-	>75% (projected steady state)	<50% (projected steady state)
10	-	>75%	<50%
20	6.8	-	25 (± 8)

Table 2:  
Ampreloxadine Dose,  
Plasma  
Concentration, and  
Transporter  
Occupancy.

The relationship between **ampreloxadine** plasma concentration and NET occupancy was characterized by an Emax model. An **ampreloxadine** plasma concentration of 1.2 ng/mL (95% CI 0.76–1.7 ng/mL) was predicted to result in 50% occupancy of brain NET.[5]

## Experimental Protocols

### In Vitro Binding Affinity Assay

Objective: To determine the in vitro binding affinity ( $K_i$ ) of **ampreloxetine** for the human and rat norepinephrine (NET) and serotonin (SERT) transporters.

Methodology:

- Cell Lines: HEK-293 cells stably expressing either the human or rat NET or SERT were used.
- Radioligand: [ $^3\text{H}$ ]Nisoxetine for NET and [ $^3\text{H}$ ]Citalopram for SERT were used as the radioligands.
- Assay Procedure:
  - Cell membranes were prepared from the respective cell lines.
  - Membranes were incubated with a fixed concentration of the radioligand and varying concentrations of **ampreloxetine**.
  - Non-specific binding was determined in the presence of a high concentration of a known inhibitor (e.g., desipramine for NET, imipramine for SERT).
  - After incubation, the membranes were harvested by rapid filtration, and the bound radioactivity was quantified using liquid scintillation counting.
- Data Analysis:
  - The  $\text{IC}_{50}$  (concentration of **ampreloxetine** that inhibits 50% of specific radioligand binding) was determined by non-linear regression analysis of the competition binding data.
  - The  $K_i$  was calculated from the  $\text{IC}_{50}$  using the Cheng-Prusoff equation:  $K_i = \text{IC}_{50} / (1 + [\text{L}]/K_d)$ , where  $[\text{L}]$  is the concentration of the radioligand and  $K_d$  is its dissociation constant.

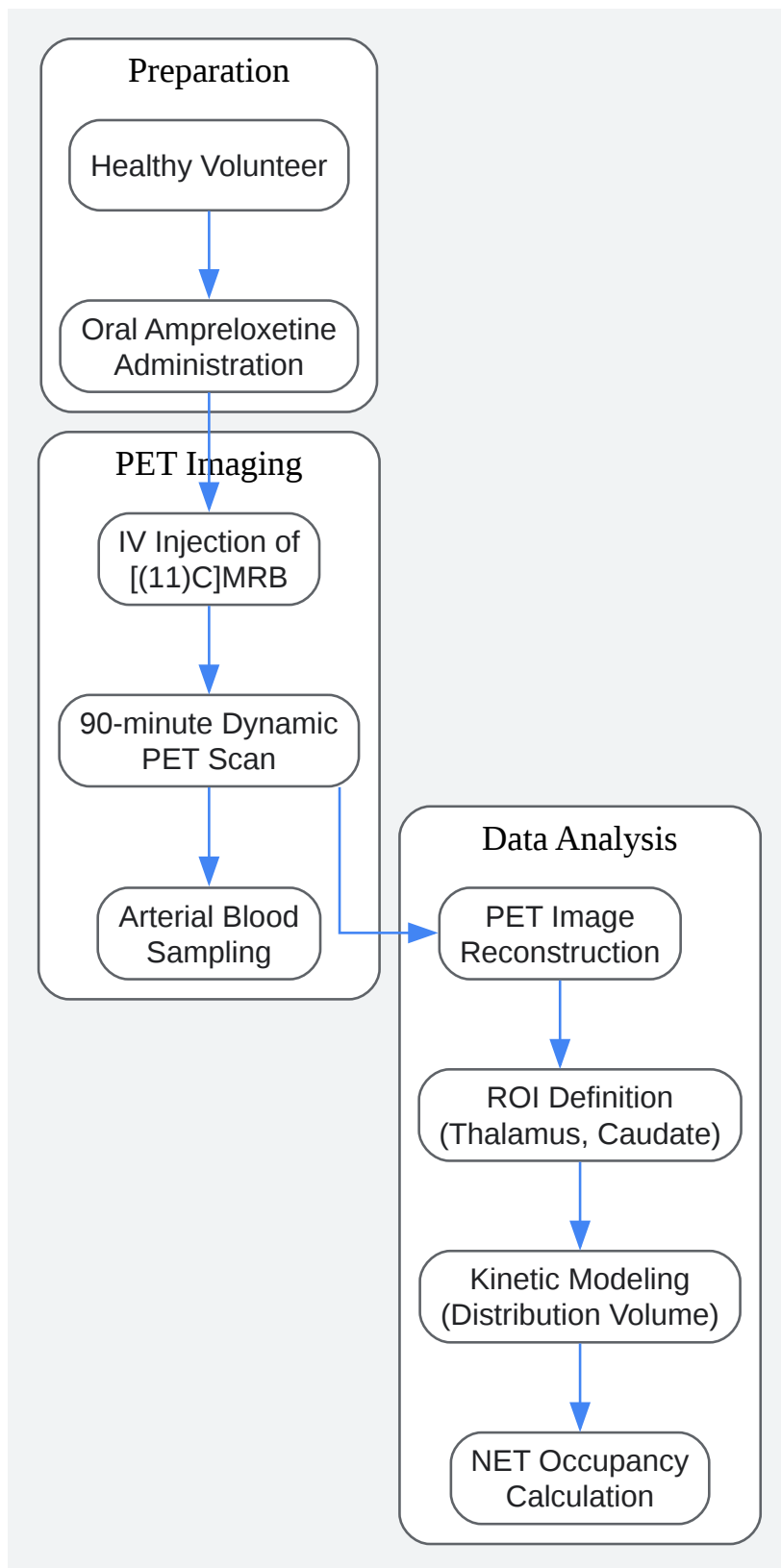
### Human PET Imaging for NET Occupancy

Objective: To quantify the occupancy of the norepinephrine transporter (NET) in the human brain by **ampreloxetine** using PET.

Methodology:

- Study Population: Healthy male volunteers.
- Radioligand: [(11)C]-(S,S)-methylreboxetine ([11C]MRB), a selective PET radioligand for NET.[6]
- PET Scanner: A high-resolution PET scanner (e.g., HRRT) is typically used for such studies.
- Study Design: A single-dose, open-label design was employed. Each subject underwent a baseline PET scan without **ampreloxetine** and a subsequent PET scan at a specified time after a single oral dose of **ampreloxetine** (4, 10, or 20 mg).
- Imaging Protocol:
  - A transmission scan for attenuation correction was performed before the emission scan.
  - A bolus injection of [(11)C]MRB was administered intravenously.
  - Dynamic 3D PET data were acquired for 90 minutes.[6]
  - Arterial blood samples were collected throughout the scan to measure the concentration of the radioligand in plasma and its metabolites.
- Data Analysis:
  - Regions of interest (ROIs) were defined on co-registered magnetic resonance images (MRIs), including the thalamus (high NET density) and caudate nucleus (low NET density, used as a reference region).[6]
  - The distribution volume (DV) of [(11)C]MRB in each ROI was calculated using a kinetic model (e.g., Logan graphical analysis).
  - The binding potential (BPND) was calculated as  $(DV_{\text{target}} - DV_{\text{reference}}) / DV_{\text{reference}}$ .

- NET occupancy was calculated as:  $\text{Occupancy (\%)} = 100 * (\text{BPND}_{\text{baseline}} - \text{BPND}_{\text{post-dose}}) / \text{BPND}_{\text{baseline}}$ .

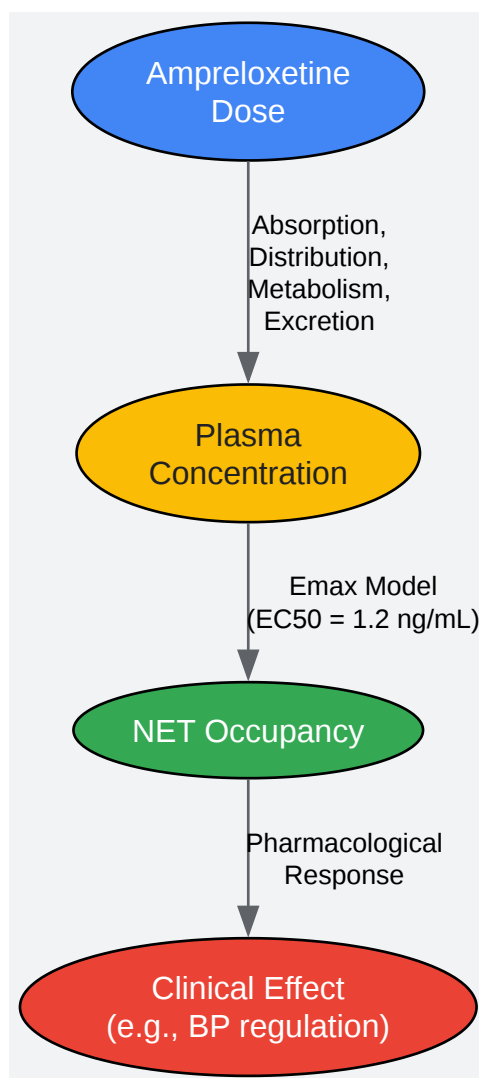


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Figure 2: Experimental Workflow for Human NET Occupancy PET Study.

## Logical Relationship of Pharmacokinetics and Pharmacodynamics

The relationship between **ampreloxetine**'s pharmacokinetics (plasma concentration) and its pharmacodynamics (NET occupancy) is crucial for dose selection and predicting therapeutic effects.



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